5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCB-OH, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the enzyme Topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of 5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Future Directions
There are several future directions for research on 5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's.
Synthesis Methods
The synthesis of 5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 2,4-dichlorobenzaldehyde and 2-hydroxybenzyl alcohol in the presence of a base catalyst. The resulting product is then reacted with barbituric acid to form this compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Scientific Research Applications
5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a promising candidate for the development of new cancer treatments.
Properties
IUPAC Name |
5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-12-6-5-11(14(20)8-12)9-26-15-4-2-1-3-10(15)7-13-16(23)21-18(25)22-17(13)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYBIXYHUMMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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